![molecular formula C9H6ClFN2O B2539296 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine CAS No. 1368471-03-7](/img/structure/B2539296.png)
3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine, commonly referred to as CF3, is a chemical compound that has gained significant attention in scientific research. This compound is synthesized through a multi-step process and has been shown to have various applications in the field of medicinal chemistry.
Scientific Research Applications
Tyrosinase Inhibition
The compound has been identified as a potential inhibitor of tyrosinase, an enzyme implicated in melanin production . The overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .
Agaricus bisporus Tyrosinase (AbTYR) Inhibition
The compound has shown significant inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR), a mushroom species . The 3-chloro-4-fluorophenyl fragment of the compound has been found to establish profitable contact with the AbTYR catalytic site .
Development of New Chemotypes
The 3-chloro-4-fluorophenyl fragment of the compound has been incorporated into distinct chemotypes, revealing the ability to improve the AbTYR inhibition . This suggests that the presence of this fragment is an important structural feature to improve the AbTYR inhibition in these new chemotypes .
Molecular Modelling
The compound has been used in molecular modelling studies to understand its interaction with the catalytic site of AbTYR . Docking analysis supported the best activity of the selected studied compounds, possessing higher potency when compared with reference compounds .
Synthesis of New Small Compounds
The compound has been used in the synthesis of new small compounds for the purpose of enhancing inhibitory activity . The additional chlorine atom exerted beneficial effects in
Mechanism of Action
Target of Action
Similar compounds like gefitinib and pelitinib are known to inhibit the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib, a similar compound, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the egfr . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme .
Biochemical Pathways
It’s worth noting that egfr tyrosine kinase inhibitors like gefitinib and pelitinib can affect multiple pathways downstream of egfr, including the pi3k/akt and mapk pathways .
Result of Action
Inhibition of egfr tyrosine kinase can lead to decreased proliferation and increased apoptosis in cancer cells .
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRUMLDYFZVLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)N)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.